![molecular formula C19H20S B12568020 [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene CAS No. 189887-06-7](/img/structure/B12568020.png)
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a hepta-2,6-dien-1-yl chain attached to a phenyl group and a sulfanyl group linked to another benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylhepta-2,6-dien-1-ol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the sulfanyl group. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bonds in the hepta-2,6-dien-1-yl chain using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, typically under atmospheric or slightly elevated pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid, conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heptyl chain derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
科学研究应用
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and phenyl groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in biological molecules, affecting their function. The hepta-2,6-dien-1-yl chain provides additional flexibility and reactivity, allowing the compound to interact with a variety of targets.
相似化合物的比较
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylhepta-2,6-dien-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.
[(4-Phenylhepta-2,6-dien-1-yl)amino]benzene: Contains an amino group, which can form hydrogen bonds and exhibit different chemical behavior.
[(4-Phenylhepta-2,6-dien-1-yl)thio]benzene: Similar to the sulfanyl compound but with a thioether linkage, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of a sulfanyl group with a conjugated diene system, providing a versatile platform for chemical modifications and interactions.
属性
CAS 编号 |
189887-06-7 |
|---|---|
分子式 |
C19H20S |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-phenylhepta-2,6-dienylsulfanylbenzene |
InChI |
InChI=1S/C19H20S/c1-2-10-17(18-11-5-3-6-12-18)13-9-16-20-19-14-7-4-8-15-19/h2-9,11-15,17H,1,10,16H2 |
InChI 键 |
PGDJFJGSKNDPLE-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(C=CCSC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)
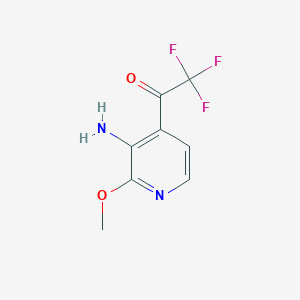

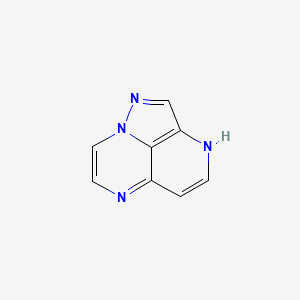
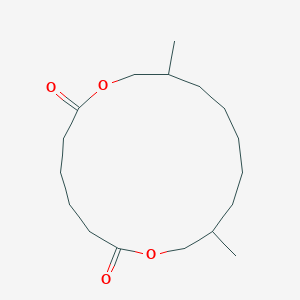
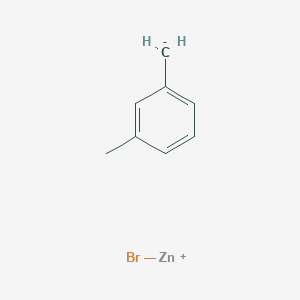

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

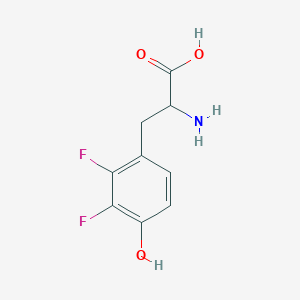
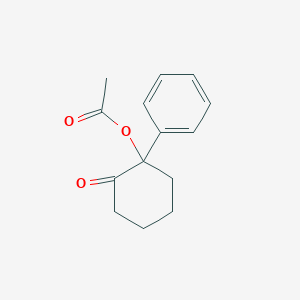

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
